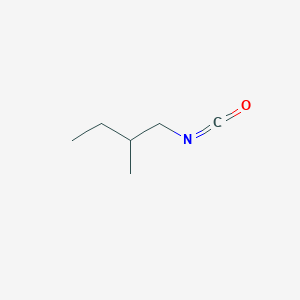
1-Isocyanato-2-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyanato-2-methylbutane is an organic compound with the molecular formula C6H11NO. It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. Isocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and textiles .
準備方法
1-Isocyanato-2-methylbutane can be synthesized through several methods:
Phosgene Method: This traditional method involves the reaction of phosgene with amines to produce isocyanates.
Non-Phosgene Methods: These methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea.
Oxidation of Isonitriles: This method involves the oxidation of isonitriles using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride.
化学反応の分析
1-Isocyanato-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can react with alcohols to form urethanes and with amines to form ureas.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamates.
Polymerization: It can polymerize to form polyurethanes, which are used in foams, coatings, and adhesives.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .
科学的研究の応用
1-Isocyanato-2-methylbutane has several scientific research applications:
Polyurethane Production: It is used in the synthesis of polyurethanes, which are essential materials in various industries.
Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure accurate results.
Material Science: It is used in the development of new materials with specific properties, such as high abrasion resistance and tensile strength.
作用機序
The mechanism of action of 1-Isocyanato-2-methylbutane involves its reactivity with compounds containing active hydrogen atoms. The isocyanate group (-N=C=O) reacts with these compounds to form urethanes, ureas, and carbamates. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles .
類似化合物との比較
1-Isocyanato-2-methylbutane can be compared with other isocyanates, such as:
Hexamethylene Diisocyanate: Used in non-yellowing polyurethane materials.
Toluene Diisocyanate: Commonly used in the production of flexible polyurethane foams.
Diphenylmethane Diisocyanate: Used in the production of rigid polyurethane foams.
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other isocyanates .
特性
IUPAC Name |
1-isocyanato-2-methylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOYJQWQKJLCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














